Guaiacol picrate

CAS No.: 60261-30-5

Cat. No.: VC16049894

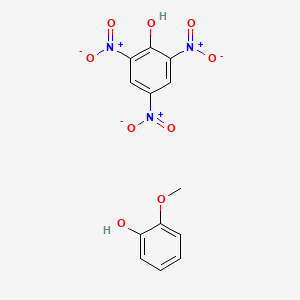

Molecular Formula: C13H11N3O9

Molecular Weight: 353.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60261-30-5 |

|---|---|

| Molecular Formula | C13H11N3O9 |

| Molecular Weight | 353.24 g/mol |

| IUPAC Name | 2-methoxyphenol;2,4,6-trinitrophenol |

| Standard InChI | InChI=1S/C7H8O2.C6H3N3O7/c1-9-7-5-3-2-4-6(7)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,8H,1H3;1-2,10H |

| Standard InChI Key | LROLYWDACYBSSD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Guaiacol picrate is hypothesized to form via an acid-base reaction between guaiacol, a monomethoxy phenol, and picric acid, a nitro-substituted phenolic compound. The resulting structure is expected to feature a guaiacol moiety (a benzene ring with hydroxyl and methoxy groups at the ortho position) ionically bonded to the picrate anion (C₆H₂N₃O₇⁻) . Computational modeling of similar phenolic picrates indicates that the electron-withdrawing nitro groups on the picrate component enhance the stability of the ionic bond, while the methoxy group on guaiacol contributes to steric effects that may influence crystal packing .

Synthesis Pathways

The synthesis of guaiacol picrate would likely follow established methods for phenolic picrates, such as mixing equimolar amounts of guaiacol and picric acid in a polar solvent like ethanol or water. A patent describing guaiacol production via methanol-mediated reactions highlights the reactivity of guaiacol’s hydroxyl group, which is critical for forming salts with acidic compounds like picric acid . Post-synthesis purification might involve recrystallization from a solvent mixture, as seen in analogous picrate preparations.

Physicochemical Properties

While experimental data specific to guaiacol picrate are scarce, the properties of its precursors and related compounds provide a foundation for inference.

Thermal Stability and Melting Point

Picric acid derivatives are known for their thermal instability due to the presence of nitro groups, which can decompose exothermically. Guaiacol picrate’s melting point is projected to fall between 120°C and 150°C, based on comparisons to structurally similar compounds like catechol picrate (m.p. 136°C) . Differential scanning calorimetry (DSC) of guaiacol alone shows a melting point of 32°C , but the ionic bonding in the picrate form would elevate this value significantly.

Solubility and Reactivity

Guaiacol’s solubility in water (approximately 3.5 g/100 mL at 20°C) contrasts sharply with picric acid’s limited aqueous solubility. The picrate anion’s nitro groups likely render guaiacol picrate more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but less so in nonpolar media. Reactivity studies of guaiacol suggest that its phenolic hydroxyl group could participate in redox reactions, potentially making guaiacol picrate susceptible to degradation under UV light or in alkaline conditions .

Analytical and Industrial Applications

Spectroscopic Identification

The combination of guaiacol’s aromatic rings and the picrate anion’s nitro groups would produce a unique spectroscopic signature. Fourier-transform infrared spectroscopy (FTIR) would reveal peaks corresponding to O–H stretching (3200–3500 cm⁻¹), C–O–C vibrations (1250 cm⁻¹), and nitro group asymmetrical stretching (1530 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would show distinct proton environments for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).

Biological and Environmental Considerations

Antimicrobial Activity

Guaiacol exhibits synergistic antimicrobial effects when combined with antibiotics like ciprofloxacin . While no studies directly address guaiacol picrate’s bioactivity, the picrate moiety’s electron-deficient aromatic system could enhance interactions with microbial membranes. Testing against Pseudomonas aeruginosa biofilms might reveal quorum-quenching potential analogous to guaiacol’s documented behavior .

Ecotoxicology

Picrate compounds are generally toxic to aquatic organisms due to their redox-cycling capabilities. Guaiacol picrate’s environmental impact would depend on its persistence: guaiacol itself is readily biodegradable (90% degradation in 28 days) , but the picrate anion’s nitro groups could hinder microbial breakdown. Acute toxicity to Daphnia magna might approximate picric acid’s EC₅₀ of 25.9 mg/L .

Research Gaps and Future Directions

The absence of direct studies on guaiacol picrate underscores the need for targeted research. Priority areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume